molecular formula C11H15N B1665222 Aletamine CAS No. 4255-23-6

Aletamine

Cat. No. B1665222
CAS RN: 4255-23-6
M. Wt: 161.24 g/mol
InChI Key: TULLTUMEDOASPD-UHFFFAOYSA-N
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Description

Aletamine, also known as Alfetamine or alpha-allyl-phenethylamine, is a chemical compound of the phenethylamine family . It was briefly investigated as a possible antidepressant in the early 1970s . Its activity profile was said to be very similar to imipramine and amitriptyline, two tricyclic antidepressants . It has now been largely superseded by the newer compounds in this class, and only rarely found in scientific literature .


Synthesis Analysis

Alfetamine was synthesized by Kenji Tsukada and colleagues at Shinshu University and Dow Chemical Company in the 1960s and early 1970s . The most popular, simple, rapid, and safe non-metal reduction route for the synthesis of amphetamine is Leuckart–Wallach reductive amination reaction .


Molecular Structure Analysis

The molecular structure of Aletamine consists of a phenethylamine core with an allyl group attached . The IUPAC name for Aletamine is 1-phenylpent-4-en-2-amine . The molecular weight is 161.2435 g/mol .

Scientific Research Applications

Pharmacologic Evaluation as an Antidepressant

Aletamine has been evaluated for its potential as an antidepressant drug. Its pharmacologic activity profile closely resembles that of tricyclic antidepressants like imipramine and amitriptyline. Aletamine shares several effects with these antidepressants, such as antagonism of RO4-1284-induced ptosis, depression of spontaneous motor activity, anticonvulsant action, hypotension, and local anesthesia effects. Notably, aletamine lacks central or peripheral anticholinergic effects and shows more potent counteraction against existing reserpine depression in mice compared to imipramine and amitriptyline (Hitchens et al., 1972).

Protective Effect Against Paracetamol-Induced Hepatotoxicity

Studies have investigated the protective effect of artichoke leaf extract (ALE), containing aletamine, against paracetamol-induced liver injury. ALE showed potential in reversing oxidative stress parameters, DNA damage, and necrosis induced by paracetamol, suggesting a protective role against liver toxicity (El Morsy & Kamel, 2015).

Antiallergic Activity

Research involving Arctium lappa L., which contains aletamine, highlighted its antiallergic potential. Aletamine suppressed allergic reactions, as evidenced by reduced histamine and other inflammatory mediators in models of allergic reactions. This suggests aletamine's potential role in developing antiallergic treatments (Yang et al., 2016).

properties

IUPAC Name

1-phenylpent-4-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKXQJYCZMWOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4255-24-7 (hydrochloride)
Record name Alfetamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60863350
Record name 1-Benzyl-3-buten-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aletamine

CAS RN

4255-23-6
Record name α-2-Propen-1-ylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4255-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alfetamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-3-buten-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALFETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3V87119BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
JT Hitchens, R Orzechowski, S Goldstein… - Toxicology and Applied …, 1972 - Elsevier
… Aletamine differed from imipramine and amitriptyline as follows: (1) aletamine exerted no … induced tremors or salivation; (2) although aletamine was less potent on a milligram basis than …
Number of citations: 5 www.sciencedirect.com
LEOJ CASS, WS FREDERIK - The Journal of New Drugs, 1966 - Wiley Online Library
A LTHonm the analgesic effects of sym-n pathomimetie amin ('s have be ('n known for more than GO~'ears, an ag ('nt of this elass,,, ith p1'aetieal elinieal utilit~, for the eontrol of pain has …
Number of citations: 2 accp1.onlinelibrary.wiley.com
I Shemano, JT Hitchens, S Goldstein… - … de Pharmacodynamie et …, 1968 - europepmc.org
Analgesic activity profile of alpha-allylphenethylamine HCl (aletamine). - Abstract - Europe PMC … Analgesic activity profile of alpha-allylphenethylamine HCl (aletamine). … Pharmacologic …
Number of citations: 8 europepmc.org
DW Nachand, AA Kurland… - The Journal of clinical …, 1967 - pubmed.ncbi.nlm.nih.gov
Aletamine in hospitalized schizophrenic patients--negative report Aletamine in hospitalized schizophrenic patients--negative report …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
KW Huckendubler - American Journal of Health-System …, 1966 - academic.oup.com
O'Brien and associates discuss glutaraldehyde as a cold sterilizing agent for urological instruments in the Journal of Urology 55: 429 (March) 1966. In the cold sterilization process with …
Number of citations: 2 academic.oup.com
A Donetti, E Marazzi-Uberti, S Cadadio… - Journal of Medicinal …, 1972 - ACS Publications
… aletamine as reference standard. The results in thehot plate test are included in Table IV in terms of relative potency in relation to the analgetic activity of aletamine … than aletamine. The …
Number of citations: 3 pubs.acs.org
FJ McCarty, PD Rosenstock, JP Paolini… - Journal of Medicinal …, 1968 - ACS Publications
… -3-butenylamines related to aletamine was prepared and … of l-benzyI-3-butenylamine (aletamine) at doses below those … of the properties of aletamine, a series of substituted l-benzyl-…
Number of citations: 20 pubs.acs.org
AH Beckett, EVB Shenoy… - Journal of Pharmacy and …, 1971 - Wiley Online Library
… Urine or water (5 ml) containing known quantities (0.2-10 pg/ml) of compounds la and c was placed in a centrifuge tube, NaOH (0.5 ml) and internal standard (1 ml, 10 pg/ml aletamine …
Number of citations: 5 onlinelibrary.wiley.com
AH Beckett, EVB Shenoy… - Journal of Pharmacy and …, 1972 - Wiley Online Library
N‐2‐Cyanoethylamphetamine in man was metabolized rapidly and extensively, as indicated by the analysis of the drug and its metabolite in urine, under acidic and normal conditions. …
Number of citations: 40 onlinelibrary.wiley.com
TA Ban - Psychopharmacology of Depression, 1980 - karger.com
… At least five drugs from this group have been studied clinically: aletamine, bupropion, clovoxamine, fluvoxamine, and pyrovalerone. Two of these drugs, bupropion (Fabre and McLendon…
Number of citations: 3 karger.com

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